(S)-2-Amino-3,3-difluoropropan-1-OL hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3,3-difluoropropan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of two fluorine atoms, an amino group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3,3-difluoropropan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, often derived from natural amino acids.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, using reagents like hydrogen peroxide or osmium tetroxide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-2-Amino-3,3-difluoropropan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient and scalable production.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3,3-difluoropropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(S)-2-Amino-3,3-difluoropropan-1-ol hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3,3-difluoropropan-1-ol hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-fluoropropan-1-ol hydrochloride
- (S)-2-Amino-3,3-dichloropropan-1-ol hydrochloride
- (S)-2-Amino-3,3-dibromopropan-1-ol hydrochloride
Uniqueness
(S)-2-Amino-3,3-difluoropropan-1-ol hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct chemical and biological properties. These fluorine atoms enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
(2S)-2-amino-3,3-difluoropropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2NO.ClH/c4-3(5)2(6)1-7;/h2-3,7H,1,6H2;1H/t2-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSKPMOOHUYKAI-DKWTVANSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(F)F)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.